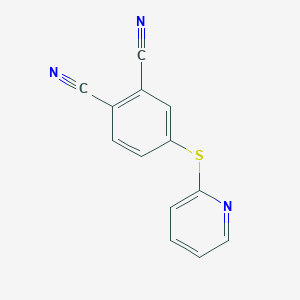

4-(Pyridin-2-ylthio)phthalonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H7N3S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

4-pyridin-2-ylsulfanylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C13H7N3S/c14-8-10-4-5-12(7-11(10)9-15)17-13-3-1-2-6-16-13/h1-7H |

InChI Key |

KPSZTDXZSPJCIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC(=C(C=C2)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridin 2 Ylthio Phthalonitrile

Precursor Synthesis Routes

The formation of 4-(pyridin-2-ylthio)phthalonitrile predominantly relies on the reaction between a pyridine-thiol derivative and a suitably substituted phthalonitrile (B49051).

The most widely employed and well-documented method for synthesizing this compound is the nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile (B195368) and pyridine-2-thiol (B7724439). mdpi.comresearchgate.netnih.gov In this process, the sulfur atom of pyridine-2-thiol acts as a nucleophile, attacking the electron-deficient carbon atom of the phthalonitrile ring that is bonded to the nitro group. The nitro group, being an effective leaving group, is subsequently displaced. nih.gov

This reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitates the dissolution of the reactants. mdpi.comnih.gov The presence of a base, most commonly anhydrous potassium carbonate (K2CO3), is essential to deprotonate the pyridine-2-thiol, thereby generating the more reactive thiolate anion. mdpi.comnih.gov The reaction mixture is generally heated to promote the substitution. The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). Upon completion, the desired product is usually isolated by precipitation in water and subsequently purified through recrystallization from a suitable solvent like ethanol (B145695).

Table 1: Reaction Conditions for the Synthesis of this compound via Nucleophilic Substitution

| Reactants | Base | Solvent | Temperature | Reaction Time | Yield |

| 4-Nitrophthalonitrile, Pyridine-2-thiol | K2CO3 | DMF | 80 °C | 8 hours | High |

| 4-Nitrophthalonitrile, Pyridine-2-thiol | K2CO3 | DMSO | 70-100 °C | 4-6 hours | 79-95% |

| 4-Chlorophthalonitrile (B101201), Pyridine-2-thiol | K2CO3 | DMF | Higher Temp. | Longer Time | Moderate |

While the reaction involving 4-nitrophthalonitrile is prevalent, researchers have investigated alternative synthetic strategies. One such approach utilizes 4-chlorophthalonitrile as the starting material. google.com Although the chloro group can also serve as a leaving group, it is generally less reactive in nucleophilic aromatic substitution reactions compared to the nitro group. researchgate.net Consequently, this alternative route often necessitates more stringent reaction conditions, including elevated temperatures and extended reaction times, and may lead to lower product yields. sci-hub.se

Microwave-assisted synthesis has also been explored as a means to enhance the efficiency of these reactions. sci-hub.se Microwave irradiation offers rapid and uniform heating, which can significantly shorten reaction times and, in some instances, improve yields. sci-hub.se This technique has shown promise for the synthesis of various pyridine (B92270) derivatives. sci-hub.se

Functionalization Strategies for the Pyridin-2-ylthio Moiety

Further tailoring of the properties of the final phthalocyanine (B1677752) products can be achieved by functionalizing the pyridin-2-ylthio moiety. This is typically accomplished by introducing substituents onto the pyridine ring of the pyridine-2-thiol precursor prior to its reaction with the phthalonitrile. This strategy allows for the incorporation of a wide array of functional groups, which can influence the solubility, aggregation behavior, and electronic absorption characteristics of the resulting phthalocyanines. For instance, the introduction of bulky groups can sterically hinder the aggregation of phthalocyanine molecules, a desirable feature for many applications.

Optimization of Reaction Conditions and Yields

Considerable research has been dedicated to optimizing the reaction conditions for the synthesis of this compound to maximize both the yield and purity of the product. researchgate.net Key parameters that have been systematically investigated include the choice of base, solvent, reaction temperature, and reaction duration. researchgate.net

Potassium carbonate is a widely used base due to its efficacy and cost-effectiveness. mdpi.comnih.gov Polar aprotic solvents like DMF and DMSO are favored for their ability to dissolve the reactants and facilitate the nucleophilic substitution process. mdpi.comnih.gov

The reaction temperature is a critical variable that must be carefully controlled. While higher temperatures accelerate the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, the temperature is typically optimized to strike a balance between reaction efficiency and product selectivity. researchgate.net Through meticulous optimization of these conditions, researchers have been able to consistently achieve high yields of this compound, often exceeding 80%. researchgate.net

Derivatization of 4 Pyridin 2 Ylthio Phthalonitrile into Advanced Macrocycles

Phthalocyanine (B1677752) Formation via Cyclotetramerization

The core of phthalocyanine synthesis from 4-(pyridin-2-ylthio)phthalonitrile involves a cyclotetramerization reaction. This process can be tailored to produce either metal-free phthalocyanines or metallophthalocyanines by controlling the reaction conditions and the introduction of metal salts.

The synthesis of metal-free phthalocyanines (H₂Pcs) from this compound can be achieved through the cyclotetramerization of the phthalonitrile (B49051) derivative in a high-boiling point solvent. researchgate.netdergipark.org.tr A common method involves heating the precursor in the presence of a strong non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like dimethylaminoethanol (B1669961) (DMAE). researchgate.net The base facilitates the ring-forming reaction, leading to the formation of the metal-free macrocycle. researchgate.net Another approach involves the use of lithium metal in a high-boiling alcohol like pentanol, which initially forms a lithium phthalocyanine complex that is subsequently demetallated with acid to yield the metal-free product. dergipark.org.tr

The incorporation of a metal ion into the phthalocyanine cavity during its formation is a common strategy to modulate the molecule's properties. This is typically achieved by carrying out the cyclotetramerization of this compound in the presence of a metal salt, which acts as a template for the macrocycle formation. researchgate.netresearchgate.net

Divalent metal ions are frequently incorporated into the phthalocyanine core. The synthesis of these metallophthalocyanines generally involves the reaction of this compound with the corresponding anhydrous metal salt, such as Zn(CH₃COO)₂, CuCl₂, CoCl₂, or NiCl₂, in a high-boiling solvent like n-hexanol or in the presence of a base like DBU. researchgate.netresearchgate.net For instance, zinc(II) phthalocyanine can be prepared by reacting the phthalonitrile derivative with zinc acetate (B1210297) in a suitable solvent. researchgate.net Similarly, copper(II), cobalt(II), and nickel(II) phthalocyanines are synthesized using their respective chloride salts. researchgate.net The synthesis of magnesium(II) phthalocyanines can be achieved by reacting the phthalonitrile with a magnesium salt like MgCl₂ in a solvent such as n-pentanol with DBU. researchgate.netdergipark.org.tr The reaction conditions, including temperature and the choice of solvent and base, can influence the yield and purity of the resulting metallophthalocyanine.

Table 1: Synthesis of Divalent Metallophthalocyanines from this compound

| Metal Ion | Metal Salt Example | Typical Solvent | Base/Catalyst | Reference |

|---|---|---|---|---|

| Zn(II) | Zn(CH₃COO)₂ | n-hexanol | DBU | researchgate.net |

| Cu(II) | CuCl₂ | n-hexanol | DBU | researchgate.net |

| Co(II) | CoCl₂ | n-hexanol | DBU | researchgate.net |

| Ni(II) | NiCl₂ | n-hexanol | DBU | researchgate.net |

| Mg(II) | MgCl₂ | n-pentanol | DBU | researchgate.net |

Trivalent metal ions can also be incorporated into the phthalocyanine macrocycle, often resulting in complexes with interesting electrochemical and photophysical properties. The synthesis of manganese(III) phthalocyanines can be accomplished by the cyclotetramerization of the phthalonitrile precursor in the presence of a manganese(II) salt, such as MnCl₂, which is subsequently oxidized to Mn(III) during the reaction or work-up. nih.govresearchgate.net The synthesis of gallium(III) and indium(III) phthalocyanines typically involves the reaction of the phthalonitrile derivative with the corresponding trivalent metal chloride (GaCl₃ or InCl₃) in a high-boiling solvent like n-hexanol, often with the aid of a base such as DBU. researchgate.net The resulting complexes often have an axial ligand, such as a chloride ion, coordinated to the central metal.

Table 2: Synthesis of Trivalent Metallophthalocyanines from this compound

| Metal Ion | Metal Salt Example | Typical Solvent | Base/Catalyst | Reference |

|---|---|---|---|---|

| Mn(III) | MnCl₂ | 1-pentanol | DBU | nih.gov |

| Ga(III) | GaCl₃ | n-hexanol | DBU | researchgate.net |

| In(III) | InCl₃ | n-hexanol | DBU | researchgate.net |

The introduction of the pyridin-2-ylthio group onto the periphery of the phthalocyanine macrocycle significantly influences its properties. This substituent can enhance the solubility of the resulting phthalocyanine in common organic solvents like chloroform (B151607), DMF, and DMSO, which is a crucial factor for their processing and application. researchgate.net The electronic nature of the pyridin-2-ylthio group can also affect the electronic absorption spectra and electrochemical behavior of the phthalocyanine.

Axial substitution, particularly in the case of metallophthalocyanines with trivalent or some divalent metal centers, further modifies the structure and properties of the complex. For instance, in manganese(III) phthalocyanines, an axial ligand like a chloride ion is typically present. nih.gov These axial ligands can influence the geometry around the central metal ion and, consequently, the packing of the molecules in the solid state and their photophysical properties.

The presence of the pyridine (B92270) nitrogen atom in the 4-(pyridin-2-ylthio) substituent provides a reactive site for further derivatization, specifically quaternization. By treating the synthesized metallophthalocyanines with an alkylating agent, such as methyl iodide, the pyridine nitrogen can be quaternized to form a cationic pyridinium (B92312) salt. researchgate.net This transformation dramatically increases the water solubility of the phthalocyanine, which is highly desirable for applications in aqueous media. researchgate.netresearchgate.netresearchgate.net The resulting quaternized, cationic phthalocyanine derivatives exhibit different aggregation properties and can interact with biological molecules like DNA through electrostatic interactions. researchgate.nettubitak.gov.tr

Synthesis of Metallophthalocyanines

Synthesis of Phthalonitrile Oligomers

The synthesis of phthalonitrile oligomers is a critical step in the production of high-performance thermoset polymers. These oligomers, which are larger than the initial monomer but smaller than the final cross-linked polymer, offer processing advantages such as lower melt viscosities and improved solubility. For this compound, oligomerization involves the controlled reaction of the terminal nitrile groups to form larger molecules, which can then be further cured into a robust network.

The general approach to forming phthalonitrile oligomers involves the reaction of a bisphenol with a dihalobenzene to create a hydroxyl-terminated oligomeric intermediate. This intermediate is subsequently end-capped by reacting it with 4-nitrophthalonitrile (B195368). This method allows for the creation of oligomers with varying lengths and functionalities, which can be designed to have low melting points for easier processing. researchgate.net

Reductive oligomerization is a key process in the transformation of phthalonitrile monomers into macrocyclic structures, most notably phthalocyanines. This process typically involves the cyclotetramerization of four phthalonitrile units. The self-condensation of phthalonitriles can be initiated by a nucleophilic attack on the electrophilic carbon of the nitrile group. rsc.org This generates a nucleophilic nitrogen that continues the condensation process. rsc.org Another significant method is the template method, where a transition metal salt coordinates to the nitrogen atoms of the nitrile functions. This coordination induces the necessary polarization for self-condensation to occur. rsc.org

While the direct reductive oligomerization of this compound is not extensively detailed in standalone literature, the principles can be inferred from related systems. The process generally requires high temperatures, often exceeding 180°C. researchgate.net However, the use of a base can facilitate the cyclization of phthalonitriles at lower temperatures and with higher yields. researchgate.net The reaction mechanism involves the formation of intermediate species that ultimately lead to the creation of a stable, 18-electron aromatic phthalocyanine macrocycle. In some cases, a co-reagent, such as a benzhydrol derivative, can act as a reducing agent, providing the necessary hydrogen atoms for the transformation of the nitrile groups into the macrocyclic structure.

The table below summarizes various approaches to phthalonitrile oligomerization and cyclization, which are applicable to derivatives like this compound.

| Method | Description | Typical Conditions | Key Feature |

| Nucleophilic Initiation | Initiated by a strong nucleophile (e.g., lithium alkoxide) attacking the nitrile carbon. rsc.org | Presence of a strong base. | Proceeds via a chain-growth-like mechanism. |

| Template Synthesis | A transition metal salt acts as a template, coordinating the phthalonitrile units. rsc.org | Transition metal salts (e.g., ZnCl₂), high temperatures. | Results in metallated macrocycles (e.g., metallophthalocyanines). |

| Curing with Additives | Aromatic amines or other curing agents are used to facilitate cross-linking and network formation. | Temperatures around 150-250°C. | Lowers the overall curing temperature of the resin. researchgate.net |

This table presents generalized data for phthalonitrile oligomerization and is intended for illustrative purposes.

In the context of this compound, the sulfur atom is an intrinsic part of the monomer structure, forming a thioether linkage. This internal sulfur-containing group plays a crucial role in the properties and reactivity of the monomer and the resulting oligomers. The thioether bond introduces flexibility into the molecular chain, which can lower the melting point of the monomer and broaden the processing window of the resin. researchgate.net

The presence of the thioether and pyridine functionalities can also influence the curing process. A phthalonitrile monomer containing both a pyridine structure and a thioether bond has been synthesized and cured with various agents to produce polymers with enhanced processing performance. researchgate.net The inherent flexibility imparted by the thioether linkage contributes to a lower melt viscosity, which is advantageous for manufacturing processes.

While external sulfur-containing reagents are not commonly cited for the oligomerization of this specific compound, the intrinsic thioether bridge is a key design element for creating more processable high-temperature polymers. The properties of the final cured polymer, such as thermal stability and mechanical strength, are directly influenced by the nature of the linkages between the phthalonitrile units.

The following table outlines the influence of the intrinsic thioether linkage on the properties of phthalonitrile monomers and their oligomerization.

| Property | Influence of Thioether Linkage | Effect on Oligomerization/Polymerization |

| Molecular Flexibility | Increases the rotational freedom of the monomer backbone. | Lowers melt viscosity, improving processability. |

| Melting Point | Tends to decrease the melting point compared to more rigid analogues. | Broadens the temperature range for processing. researchgate.net |

| Curing Behavior | Can affect the reactivity of the nitrile groups and the overall curing kinetics. | Influences the final properties of the thermoset polymer. |

This table is a qualitative summary based on the effects of thioether linkages in phthalonitrile systems.

Advanced Spectroscopic Characterization and Electronic Properties

Electronic Absorption Spectroscopy

The electronic absorption spectra of phthalocyanine (B1677752) derivatives are distinguished by two primary absorption regions: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. researchgate.netresearchgate.net These bands arise from π-π* electronic transitions within the 18π-electron system of the phthalocyanine macrocycle. researchgate.net

The formation of phthalocyanines from precursors like 4-(pyridin-2-ylthio)phthalonitrile is confirmed by the appearance of the characteristic Q and B-bands in their electronic spectra. nih.gov The Q-band, appearing in the far-red end of the spectrum between 600-750 nm, is the most intense and is responsible for the typical green or blue color of these compounds. researchgate.netresearchgate.net This band originates from the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a1u(π) → eg(π*)). researchgate.net

Metallo-phthalocyanines, such as zinc(II) phthalocyanines (ZnPcs), typically exhibit a single, intense Q-band, indicative of their D4h symmetry and the presence of monomeric species in solution. researchgate.netresearchgate.net In contrast, their metal-free counterparts (H2Pc) show a split Q-band due to reduced symmetry (D2h), resulting in two components (Qx and Qy). nih.gov For instance, certain metal-free phthalocyanines in DMSO show Q-band absorptions at wavelengths such as 699 nm and 666 nm. nih.gov

The B-band is observed at higher energies, typically in the 300-400 nm range. researchgate.net It is less intense than the Q-band and corresponds to deeper π-π* transitions (a2u(π) → eg(π*)). researchgate.net For a zinc(II) phthalocyanine bearing 4-(pyridine-4-ylthio) substituents, the B-band is observed around 300-400 nm. researchgate.net

Table 1: Representative Q-Band and B-Band Absorption Maxima for Substituted Phthalocyanines in DMSO.

| Compound Type | B-Band (λmax, nm) | Q-Band (λmax, nm) |

|---|---|---|

| Metal-Free Phthalocyanine (H2Pc) | 330-355 | 669, 699 |

| Zinc Phthalocyanine (ZnPc) | 320-370 | 685-707 |

| Quaternized Zinc Phthalocyanine | 351 | 613, 688 |

Data sourced from multiple examples of substituted phthalocyanines. nih.govcumhuriyet.edu.tr

The electronic absorption spectra of phthalocyanines are highly sensitive to the solvent environment and the concentration of the compound. The choice of solvent can influence the degree of aggregation, which is the tendency of the planar phthalocyanine molecules to stack on top of each other. Aggregation significantly alters the electronic spectra, typically causing a broadening and blue-shift of the Q-band. nih.gov

In coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), aggregation is generally prevented, leading to sharp, intense Q-bands characteristic of monomeric species. nih.gov However, some substituted phthalocyanines can still exhibit aggregation in DMSO. nih.gov The aggregation behavior of a non-peripherally substituted octakis-(2-azidoethoxy) zinc phthalocyanine was studied in DMSO across a concentration range of 1.0×10−5 to 2.0×10−6 M, demonstrating that even in such solvents, concentration plays a key role. dergipark.org.tr The very low fluorescence quantum yield for some derivatives in DMSO is often attributed to this aggregation tendency, which provides a non-radiative pathway for the dissipation of energy. core.ac.uk

Photophysical Studies

The photophysical properties of phthalocyanines, such as their ability to fluoresce and generate reactive oxygen species, are critical for applications in fields like photodynamic therapy. These properties are quantified by parameters including fluorescence quantum yield, fluorescence lifetime, and singlet oxygen quantum yield.

Fluorescence quantum yield (ΦF) measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The ΦF values for phthalocyanines are influenced by the central metal ion, peripheral substituents, and aggregation state. core.ac.uk Zinc(II) phthalocyanines are known to exhibit relatively high fluorescence quantum yields.

For example, the ΦF of unsubstituted ZnPc in DMSO is reported to be 0.18 and 0.20. cumhuriyet.edu.trrsc.orgrsc.org Substitution can significantly alter this value. A quaternized serotonin-substituted zinc phthalocyanine (q-Ser-ZnPc) in DMSO showed a higher ΦF of 0.42, while the non-quaternized version (Ser-ZnPc) had a ΦF of 0.30. cumhuriyet.edu.tr This suggests that the nature of the substituent and its charge can enhance fluorescence efficiency. Conversely, aggregation is a major cause of fluorescence quenching, leading to very low ΦF values as it promotes non-radiative deactivation pathways. core.ac.uk

Table 2: Fluorescence Quantum Yields (ΦF) for Selected Zinc Phthalocyanines.

| Compound | Solvent | ΦF |

|---|---|---|

| Unsubstituted ZnPc | DMSO | 0.18 - 0.20 |

| Serotonin-Substituted ZnPc | DMSO | 0.30 |

| Quaternized Serotonin-Substituted ZnPc | DMSO | 0.42 |

| Octakis-(2-azidoethoxy) ZnPc | DMSO | 0.19 |

Data compiled from various sources. cumhuriyet.edu.trdergipark.org.trrsc.orgrsc.org

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state. For an octakis-(2-azidoethoxy) substituted zinc phthalocyanine, the fluorescence lifetime in DMSO was measured to be 2.81 nanoseconds. dergipark.org.tr The natural radiative lifetime (τ0), which is the theoretical lifetime if fluorescence were the only decay process, was calculated to be 14.78 ns for the same compound. dergipark.org.tr Triplet state lifetimes, which are related to the excited state dynamics, are typically longer, ranging from 26 to 155 microseconds for some phthalocyanines. core.ac.ukresearchgate.net

A key photochemical property of phthalocyanines, particularly for photodynamic therapy, is their ability to generate singlet oxygen (1O2), a highly reactive form of oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). unirioja.es Zinc phthalocyanines are generally efficient photosensitizers for singlet oxygen generation. dergipark.org.tr

The ΦΔ value is highly dependent on the molecular structure and the solvent. A zinc(II) phthalocyanine with 4-(pyridine-4-ylthio) substituents demonstrated a ΦΔ of 0.76 when excited by light. researchgate.net Other substituted zinc phthalocyanines have shown high ΦΔ values in DMSO, such as 0.83 for an octakis-(2-azidoethoxy) derivative and 0.76 for a bis(4-fluorophenyl)-methoxy substituted one. dergipark.org.tryildiz.edu.tr These high values indicate an efficient energy transfer from the triplet excited state of the phthalocyanine to ground state molecular oxygen. researchgate.net The singlet oxygen quantum yields for some substituted zinc phthalocyanines can range from 0.46 to 0.77, highlighting their potential as Type II photosensitizers. core.ac.uk

Table 3: Singlet Oxygen Quantum Yields (ΦΔ) for Various Zinc Phthalocyanines.

| Compound Substituent | Solvent | ΦΔ |

|---|---|---|

| 4-(Pyridine-4-ylthio) | - | 0.76 |

| Octakis-(2-azidoethoxy) | DMSO | 0.83 |

| Bis(4-fluorophenyl)-methoxy | DMSO | 0.76 |

| 4-(Thieno[3,2-b]pyridin-7-yloxy) (Quaternized) | - | 0.59 |

| 4-Benzyloxyphenoxy (non-peripheral) | DMSO | 0.77 |

Data compiled from various sources. researchgate.netdergipark.org.trcore.ac.ukyildiz.edu.trresearchgate.net

Aggregation Behavior in Solution and Solid State

The aggregation of phthalocyanine (Pc) molecules, a phenomenon driven by π-π stacking interactions between the large aromatic macrocycles, is a critical factor influencing their chemical and physical properties, including their solubility, electronic absorption spectra, and photochemical behavior. This behavior is highly dependent on the nature of the solvent, concentration, temperature, the central metal ion, and the peripheral substituents attached to the macrocycle.

Phthalocyanine derivatives synthesized from this compound exhibit a strong tendency to self-aggregate in solution. This process is characterized by changes in the electronic absorption (UV-Vis) spectrum. Typically, the monomeric form of a phthalocyanine displays an intense, sharp absorption band, known as the Q-band, in the 670-700 nm region. Upon aggregation, this band can either broaden and shift to a shorter wavelength (hypsochromic shift), resulting in an H-aggregate (face-to-face arrangement), or shift to a longer wavelength (bathochromic shift), forming a J-aggregate (edge-to-edge arrangement). researchgate.net

The presence of the pyridylthio substituent introduces specific interactions that modulate this aggregation. The pyridine (B92270) ring can participate in intermolecular hydrogen bonding or coordination interactions, potentially leading to more ordered aggregate structures. In aqueous media, phthalocyanines are known to exist predominantly in aggregated forms, even at very low concentrations (10⁻⁶ to 10⁻⁷ mol dm⁻³). researchgate.net The introduction of disaggregating agents, such as surfactants or certain organic solvents like N,N-dimethylformamide, can disrupt these π-π stacking interactions and favor the monomeric species. researchgate.netresearchgate.net The equilibrium between monomeric and aggregated forms is crucial, as aggregation often quenches fluorescence and reduces the efficiency of processes like photodynamic therapy, although some aggregated forms can still exhibit photodynamic activity. nih.gov

The aggregation properties of phthalocyanines are profoundly influenced by both the peripheral substituents and the central metal ion. researchgate.net

Substituents: The 4-(pyridin-2-ylthio) group plays a dual role. The sulfur linkage provides flexibility, while the entire substituent introduces significant steric hindrance. Bulky peripheral groups are a well-established strategy to prevent the close approach of phthalocyanine rings, thereby reducing aggregation and enhancing solubility. researchgate.netresearchgate.net The position of the substituent is also critical; substitution at the non-peripheral (alpha) positions of the phthalocyanine ring generally causes more significant steric hindrance compared to peripheral (beta) substitution, leading to a reduced tendency for aggregation. researchgate.net The pyridyl nitrogen atom can also influence aggregation through its potential for protonation or coordination, which would alter the electronic nature and intermolecular forces of the macrocycle.

Central Metal Ion: The nature of the central metal ion coordinated within the phthalocyanine cavity significantly impacts aggregation. Metal ions with axial coordination capabilities (e.g., Zn(II), In(III), Si(IV)) can bind solvent molecules or other ligands. These axially coordinated ligands can create steric barriers that hinder face-to-face stacking, thus promoting monomerization. researchgate.net In contrast, planar metal complexes, such as those with Cu(II) or Ni(II), which lack axial ligands, often exhibit a greater tendency to form aggregates. For instance, studies comparing zinc and metal-free phthalocyanines have shown that the zinc complex has a lower propensity for aggregation due to the geometry of the central metal. researchgate.net

Structural Elucidation via Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound and its resulting phthalocyanine derivatives.

For this compound: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the phthalonitrile (B49051) and pyridine rings. The three protons of the phthalonitrile ring would appear as a multiplet system in the aromatic region (approximately δ 7.7-8.0 ppm). The four protons of the pyridine ring would also resonate in the aromatic region, with characteristic chemical shifts and coupling patterns (approximately δ 7.2-8.5 ppm). researchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary information. Key signals would include those for the two nitrile carbons (C≡N) around δ 115-117 ppm. The aromatic carbons of the phthalonitrile and pyridine rings would appear in the δ 110-160 ppm range. The carbon atom attached to the sulfur bridge (C-S) would also have a characteristic chemical shift, influenced by the electron-withdrawing nature of the adjacent groups.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.5 | Pyridine (α-H) |

| 7.8-8.0 | Phthalonitrile-H, Pyridine-H |

| 7.2-7.4 | Phthalonitrile-H, Pyridine-H |

| Predicted values based on analogous structures like 4-(phenylthio)phthalonitrile and substituted pyridines. |

For Phthalocyanine Derivatives: Upon cyclotetramerization to form a phthalocyanine, the NMR spectra become more complex but highly informative. In metal-free phthalocyanines, the inner core N-H protons give a characteristic, highly shielded signal far upfield (around δ 0 to -4 ppm) due to the aromatic ring current effect. semanticscholar.org The aromatic protons of the macrocycle appear in the downfield region (δ 7.5-9.5 ppm). rsc.org The formation of aggregates often leads to significant broadening of the NMR signals, making analysis more challenging. researchgate.net

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

Electron Ionization (EI): This technique is suitable for volatile and thermally stable precursors like this compound. It typically provides a clear molecular ion peak (M⁺) corresponding to the exact molecular weight, along with characteristic fragmentation patterns that can aid in structural elucidation. rsc.org

Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): These "soft" ionization techniques are essential for analyzing large, non-volatile, and thermally fragile molecules like phthalocyanines. researchgate.netrsc.org MALDI-TOF is particularly effective, providing the molecular ion peak (e.g., [M]⁺ or [M+H]⁺) with high accuracy and minimal fragmentation, thus confirming the successful synthesis of the macrocycle. researchgate.netrsc.org The high resolving power of TOF analyzers allows for the determination of isotopic patterns, further validating the elemental composition. mdpi.com For a tetra-substituted zinc phthalocyanine derived from this compound, the MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the calculated molecular weight of the complex.

| Technique | Analyte | Expected Observation |

| EI-MS | This compound | Molecular ion peak (M⁺) and fragmentation data. |

| MALDI-TOF MS | Phthalocyanine Derivatives | Intense molecular ion peak [M]⁺ or [M+H]⁺ confirming the mass of the macrocycle. |

FT-IR spectroscopy is a fundamental technique used to identify the characteristic functional groups present in the precursor and the final phthalocyanine product.

For This compound , the most prominent and diagnostic absorption band is the stretching vibration of the nitrile group (C≡N), which appears sharply in the region of 2230-2235 cm⁻¹. semanticscholar.orgresearchgate.net Other key vibrations include:

Aromatic C-H stretching: Above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aromatic C=C and C=N stretching: In the fingerprint region, between 1400 and 1600 cm⁻¹.

C-S stretching: A weaker band typically observed between 600 and 800 cm⁻¹.

Upon conversion to a phthalocyanine , the intense C≡N stretching band completely disappears. This disappearance is the primary indicator of a successful cyclotetramerization reaction. dergipark.org.tr The FT-IR spectrum of the resulting phthalocyanine is dominated by vibrations of the macrocyclic ring and the peripheral substituents. Characteristic bands for the phthalocyanine macrocycle appear in the fingerprint region (700-1500 cm⁻¹), corresponding to isoindole and pyrrole ring vibrations. The vibrations associated with the pyridylthio substituent, such as the aromatic C=C and C-S stretches, remain in the spectrum.

| Functional Group | Compound | Expected Wavenumber (cm⁻¹) |

| C≡N Stretch | This compound | 2230-2235 |

| Aromatic C-H Stretch | Both | 3050-3100 |

| Aromatic C=C/C=N Stretch | Both | 1400-1600 |

| C-S Stretch | Both | 600-800 |

| Phthalocyanine Macrocycle Vibrations | Phthalocyanine Derivatives | 700-1500 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique for the precise determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the structure-property relationships of novel materials. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction analysis for this compound has not yet been reported.

Determination of Three-Dimensional Molecular and Supramolecular Structures

The determination of the three-dimensional molecular and supramolecular structure of this compound via single-crystal X-ray diffraction would provide invaluable insights into its solid-state packing and intermolecular interactions. Such an analysis would elucidate the precise bond lengths and angles within the molecule, including the C-S-C linkage between the pyridine and phthalonitrile rings, and the geometry of the nitrile groups.

Furthermore, an examination of the crystal packing would reveal the nature and extent of non-covalent interactions, such as π-π stacking, C-H···N hydrogen bonds, or other short contacts, which govern the supramolecular assembly. Understanding these interactions is fundamental to predicting and controlling the material's bulk properties. Without an experimental crystal structure, a definitive description of these structural features for this compound remains speculative.

Conformational Analysis of this compound and its Derivatives

A key aspect of the structural analysis of this compound is its conformational flexibility, primarily arising from the rotation around the C-S and S-C bonds. A single-crystal X-ray diffraction study would precisely determine the torsion angles between the pyridinyl and phthalonitrile ring systems in the solid state, thereby identifying the preferred conformation adopted by the molecule within the crystal lattice.

While computational methods can predict potential low-energy conformers, experimental validation through X-ray diffraction is essential for a complete understanding. The study of closely related derivatives could offer insights into how steric and electronic modifications influence the molecular conformation. However, without specific crystallographic data for this compound, a detailed conformational analysis based on experimental evidence cannot be provided at this time.

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. It provides information on both ligand-centered and metal-centered electron transfer processes within phthalocyanine (B1677752) complexes.

Ligand-Based Redox Potentials

The phthalocyanine macrocycle itself is electroactive and can undergo both reduction and oxidation processes. These events are typically observed as reversible or quasi-reversible waves in the cyclic voltammogram. The potentials at which these redox events occur are sensitive to the nature of the peripheral substituents. For phthalonitriles, the electron-withdrawing nature of the dinitrile groups makes them susceptible to nucleophilic attack, a key step in the synthesis of the corresponding phthalocyanines. researchgate.net

In the case of phthalocyanines derived from 4-(pyridin-2-ylthio)phthalonitrile, the pyridin-2-ylthio substituent influences the electronic properties of the macrocycle. The specific redox potentials associated with the phthalocyanine ring can be modulated by this substitution.

Metal-Based Redox Potentials in Metallophthalocyanines

For instance, studies on various metallophthalocyanines have shown that the central metal can undergo oxidation or reduction, leading to changes in its oxidation state. dergipark.org.tr The specific potentials for these metal-based redox couples are a characteristic feature of the particular metallophthalocyanine. The interaction between the metal center and the phthalocyanine ligand can influence the ease of these electron transfer processes.

Differential Pulse Voltammetry

Differential pulse voltammetry (DPV) is another electrochemical technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it suitable for quantitative analysis and for studying complex electrochemical systems. undip.ac.id In the context of this compound-based phthalocyanines, DPV can be employed to determine the precise peak potentials for the various redox processes with greater accuracy. This technique is particularly useful for resolving overlapping electrochemical signals, which can sometimes occur in complex systems with multiple redox-active centers.

In-situ Spectroelectrochemical Investigations

In-situ spectroelectrochemistry combines electrochemical measurements with simultaneous spectroscopic analysis, typically UV-Vis spectroscopy. This powerful combination allows for the direct observation of changes in the electronic absorption spectra of a molecule as it undergoes oxidation or reduction. dergipark.org.tr

For metallophthalocyanines, the characteristic Q-band absorption in the visible region is particularly sensitive to the redox state of the macrocycle. dergipark.org.tr During an electrochemical reduction or oxidation, the intensity and position of the Q-band can change significantly, providing definitive evidence for the formation of radical anions or cations. dergipark.org.trresearchgate.net For example, during the first reduction process of a zinc phthalocyanine complex, a decrease in the intensity of the main Q-band and the appearance of new bands at different wavelengths can be observed, indicating the formation of the phthalocyanine radical anion. dergipark.org.tr These spectral changes are crucial for assigning the observed redox couples to specific electronic transitions and for understanding the nature of the electrochemically generated species.

Electron Transfer Mechanisms

The study of the electrochemical behavior of this compound and its metallophthalocyanine derivatives provides fundamental insights into their electron transfer mechanisms. Phthalocyanines are well-known for their ability to participate in electron transfer processes, acting as either electron donors or acceptors. researchgate.netnih.gov

The electron transfer can be an intramolecular process, involving charge transfer between different parts of the molecule, or an intermolecular process, occurring between the phthalocyanine and another molecule. nih.gov The efficiency of these electron transfer processes is closely related to the redox potentials of the phthalocyanine. The rate constants for electron self-exchange reactions between the parent phthalocyanine complexes and their π-cation radicals have been found to be very high, which is consistent with the small reorganization energies required for these phthalocyanine-centered redox reactions where there is little structural change during the electron transfer process. rsc.org

The presence of the pyridin-2-ylthio substituent can influence the electron transfer properties by modifying the electronic structure of the phthalocyanine macrocycle. Furthermore, the pyridyl nitrogen atom offers a site for potential protonation or coordination, which can further tune the electrochemical and photophysical properties of the system.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. For 4-(Pyridin-2-ylthio)phthalonitrile, DFT calculations offer a window into its intrinsic electronic nature.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. These calculations reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic structure, which describes the distribution of electrons within the molecule, is also determined, providing a basis for understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation. For molecules with potential applications in organic electronics, a tunable HOMO-LUMO gap is highly desirable. In a related study on 4-(5-methyl- ijcce.ac.irresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile (B49051), DFT calculations yielded a HOMO-LUMO gap of approximately 2.082 eV. researchgate.net This value suggests a molecule that is relatively stable but capable of undergoing electronic transitions upon absorption of light. It is anticipated that this compound would exhibit a similarly informative HOMO-LUMO gap, reflecting the influence of the sulfur linkage and the pyridine (B92270) ring on the electronic structure of the phthalonitrile core.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Related Phthalonitrile Derivative

| Parameter | Value (eV) |

| EHOMO | -2.154 |

| ELUMO | -4.236 |

| Energy Gap (ΔE) | 2.082 |

| Ionization Potential (I) | 4.236 |

| Electron Affinity (A) | 2.154 |

| Chemical Hardness (η) | 1.041 |

| Chemical Softness (S) | 0.480 |

| Electronegativity (χ) | 3.195 |

| Electrophilicity Index (ω) | 4.903 |

Note: Data is for 4-(5-methyl- ijcce.ac.irresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile and is presented for illustrative purposes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra of molecules. This method calculates the energies and intensities of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in UV-Visible spectroscopy.

TD-DFT calculations on similar phthalonitrile derivatives have successfully predicted their absorption spectra, showing good agreement with experimental data. ijcce.ac.ir These calculations can identify the nature of the electronic transitions, such as π-π* or n-π* transitions, and the specific molecular orbitals involved. For this compound, TD-DFT would be instrumental in predicting its color and understanding how it interacts with light, which is crucial for applications in photosensitizers or optical materials.

Theoretical vibrational frequency calculations provide a predicted infrared (IR) and Raman spectrum. By comparing these calculated spectra with experimental data, one can confirm the molecular structure and the accuracy of the computational model. Each calculated vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For example, in a study on 4-(4-tritylphenoxy)phthalonitrile, the calculated vibrational frequencies at the B3LYP/cc-pVTZ level of theory showed good correlation with the experimental IR spectrum, aiding in the assignment of the observed vibrational bands. ijcce.ac.ir Similar calculations for this compound would allow for the identification of characteristic vibrational modes associated with the C≡N groups of the phthalonitrile, the C-S-C linkage, and the pyridine ring.

Understanding how charge is distributed across the atoms of a molecule is fundamental to comprehending its electrostatic potential and reactivity. Various methods, such as Mulliken population analysis or Natural Population Analysis (derived from NBO), are used to calculate the partial charges on each atom.

This analysis can reveal the electrophilic and nucleophilic sites within the molecule. For this compound, it is expected that the nitrogen atoms of the nitrile and pyridine groups would carry negative charges, while the sulfur atom and adjacent carbon atoms would have specific charge distributions influencing the molecule's interaction with its environment. This information is critical for predicting how the molecule will interact with other molecules or surfaces.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core electrons.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which contributes to the stabilization of the molecule. In the context of this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the sulfur and nitrogen atoms and the antibonding orbitals of the aromatic rings, providing a deeper understanding of the electronic delocalization and stability of the molecule.

Molecular Modeling and Dynamics Simulations

No information was found regarding molecular modeling and dynamics simulations specifically for this compound.

Intermolecular Interaction Analysis

There are no available studies detailing the analysis of intermolecular interactions of this compound.

Adsorption Mechanism Modeling

No modeling data on the adsorption mechanisms of this compound could be located.

Applications of 4 Pyridin 2 Ylthio Phthalonitrile Derived Materials in Advanced Technologies

Photocatalysis with Pyridinylthio-Substituted Phthalocyanines

Phthalocyanines, macrocyclic compounds structurally similar to naturally occurring porphyrins, are recognized for their intense color and stability. When synthesized from 4-(pyridin-2-ylthio)phthalonitrile, the resulting tetrakis[4-(pyridin-2-ylthio)]phthalocyanine and its metal complexes exhibit properties that make them promising candidates for photocatalysis. This process utilizes light to accelerate chemical reactions.

The general mechanism for the photocatalytic degradation of organic pollutants by phthalocyanine-based materials involves the absorption of light, which excites the phthalocyanine (B1677752) molecule. journalcsij.comrsc.org This excitation can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances. journalcsij.com

Oxidative Catalysis Reactions

In the realm of oxidative catalysis, phthalocyanine derivatives sourced from this compound are of interest for their ability to mediate oxidation reactions. The central metal ion within the phthalocyanine macrocycle, often zinc (Zn) or cobalt (Co), plays a crucial role in the catalytic cycle. google.comresearchgate.net These metal centers can facilitate electron transfer processes, which are fundamental to oxidative reactions. While the foundational principles are established, specific quantitative data on the catalytic turnover and efficiency for tetrakis[4-(pyridin-2-ylthio)]phthalocyanine in various oxidative reactions remain a developing area of research.

Photodegradation of Organic Pollutants

The application of these specialized phthalocyanines in the photodegradation of organic pollutants, such as industrial dyes like Rhodamine B, is an area of active investigation. rsc.org The process hinges on the phthalocyanine's ability to absorb light, particularly in the visible spectrum, and use that energy to decompose pollutants. journalcsij.comrsc.org The efficiency of this degradation is a key parameter, though detailed comparative studies for pyridinylthio-substituted phthalocyanines are not yet widely available. The potential for these materials to contribute to wastewater treatment is a significant driver of this research. journalcsij.comrsc.org

| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Reference |

| Rhodamine B | Indium-Porphyrin Cationic MOF | Visible Light (λ > 420 nm) | 99.07% in 20 min | rsc.org |

| Rhodamine B | TiO2 Nanowires | UV-Visible | ~96.44% | journalcsij.com |

| Rhodamine B | TiO2 films on capillary column | Not Specified | 98.33% in 30 min | researchgate.net |

Note: This table presents data for the photodegradation of Rhodamine B by various catalysts to illustrate typical research findings in this field. Specific data for tetrakis[4-(pyridin-2-ylthio)]phthalocyanine is not available.

Effects of Substituent Groups, Oxidants, and Solvents on Photocatalytic Efficiency

The efficiency of photocatalysis is influenced by several factors. The substituent groups on the periphery of the phthalocyanine molecule, in this case, the pyridin-2-ylthio groups, can affect the molecule's electronic properties and solubility, which in turn impacts its photocatalytic activity. The choice of solvent can also play a significant role, influencing the aggregation state of the phthalocyanine molecules and the interaction with the target pollutants. Similarly, the presence of external oxidants can enhance the generation of reactive oxygen species, thereby boosting the degradation process. However, systematic studies quantifying these effects for tetrakis[4-(pyridin-2-ylthio)]phthalocyanine are limited.

Heterogeneous Photocatalyst Development and Recycling Studies

For practical applications, immobilizing phthalocyanine catalysts on solid supports to create heterogeneous photocatalysts is crucial. journalcsij.comrsc.org This approach prevents the catalyst from dissolving in the reaction medium, allowing for easy separation and reuse. The stability and recyclability of these supported catalysts are critical for sustainable and cost-effective processes. Research in this area for pyridinylthio-substituted phthalocyanines is focused on developing robust materials that maintain their catalytic activity over multiple cycles, although comprehensive recycling data is not yet prevalent in the literature. rsc.org

Chemical Sensing Technologies

The unique electronic and structural characteristics of phthalocyanine derivatives of this compound also make them suitable for use in chemical sensors. These sensors are designed to detect the presence of specific chemical substances.

Electrochemical Sensors for Analytes (e.g., Ethanol (B145695) Vapor)

Electrochemical sensors based on phthalocyanines operate by detecting changes in their electrical properties upon interaction with an analyte. For instance, cobalt phthalocyanine derivatives have been investigated for their potential in detecting ethanol vapor. northeastern.edu The interaction between the ethanol molecules and the phthalocyanine layer can alter the material's conductivity, which can be measured to determine the concentration of the vapor. The sensitivity and selectivity of such sensors are key performance metrics. While the concept is well-established for various phthalocyanines, specific performance data for sensors based on tetrakis[4-(pyridin-2-ylthio)]phthalocyanine is an emerging field of study.

| Analyte | Sensor Material | Detection Limit | Response Time | Reference |

| Ethanol Vapor | Peripheral CoPc derivative | Not specified | 70 s (to 250 ppm) | northeastern.edu |

| Ethanol Vapor | Non-peripheral CoPc derivative | Not specified | 270 s (to 250 ppm) | northeastern.edu |

Note: This table provides data for ethanol vapor sensing using different substituted cobalt phthalocyanines (CoPc) to highlight typical sensor performance characteristics. Specific data for tetrakis[4-(pyridin-2-ylthio)]phthalocyanine is not available.

Chemiresistive Sensing Mechanisms

Materials derived from this compound, particularly its corresponding metallophthalocyanines, are promising candidates for chemiresistive gas sensors. The sensing mechanism of these materials is predicated on the interaction between the analyte gas molecules and the phthalocyanine film, which results in a measurable change in the material's electrical resistance.

The central metal ion within the phthalocyanine macrocycle plays a crucial role in determining the sensitivity and selectivity of the sensor. researchgate.net For instance, cobalt phthalocyanine (CoPc) sensors have demonstrated unique responses to peroxide vapors, causing current losses, whereas other metallophthalocyanines (FePc, NiPc, CuPc, ZnPc) show current gains. researchgate.net This differential response, attributed to the catalytic oxidation and reduction of the analyte at the phthalocyanine surface, allows for the selective identification of different vapors. researchgate.net

The presence of the pyridin-2-ylthio substituent in materials derived from this compound can further enhance sensing capabilities. The sulfur and nitrogen atoms in the substituent can act as additional interaction sites for analyte molecules, potentially increasing the sensitivity and modifying the selectivity of the sensor. The electronic properties of the phthalocyanine ring can be modulated by the electron-donating or withdrawing nature of the peripheral substituents, which in turn affects the charge transfer processes that underpin the sensing mechanism.

Optical Sensing of Metal Cations via Phthalocyanine Complexation

Phthalocyanines derived from this compound can also be employed as optical sensors for the detection of metal cations in solution. This application relies on the changes in the UV-Vis absorption spectrum of the phthalocyanine upon coordination with a metal ion. The strong π-π* transitions in the Q-band region of the phthalocyanine spectrum are particularly sensitive to the local environment of the macrocycle.

The complexation of a metal cation by the phthalocyanine can cause a shift in the position and intensity of the Q-band, providing a clear optical signal for detection. The pyridin-2-ylthio substituent can play a dual role in this process. Firstly, the nitrogen atom of the pyridine (B92270) ring can act as an additional coordination site for metal ions, potentially leading to the formation of more stable complexes and enhancing the selectivity of the sensor for specific cations. Secondly, the electronic coupling between the substituent and the phthalocyanine ring can influence the spectral changes upon metal ion binding.

Corrosion Inhibition

The prevention of metal corrosion is a critical industrial challenge, and organic compounds, particularly those containing heteroatoms and π-electrons, have been extensively studied as corrosion inhibitors. Both the precursor, this compound, and its derived phthalocyanines show significant promise in this area.

Adsorption Characteristics on Metal Surfaces

The efficacy of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier against the corrosive environment. For molecules like this compound and its derivatives, this adsorption is facilitated by several structural features. The presence of nitrogen and sulfur atoms with lone pairs of electrons, as well as the aromatic pyridine and benzene (B151609) rings with their delocalized π-electrons, allows for strong interactions with the vacant d-orbitals of the metal. kfupm.edu.saelsevierpure.comresearchgate.net

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). nih.gov The planarity and large molecular size of the corresponding phthalocyanine molecules enhance their surface coverage, leading to a more effective protective film. nih.govijcsi.pro The adsorption of these types of inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. kfupm.edu.saelsevierpure.comresearchgate.net

Mechanisms of Corrosion Protection

Once adsorbed, these compounds inhibit corrosion through several mechanisms. They act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. kfupm.edu.saelsevierpure.comresearchgate.net The inhibitor molecules block the active sites on the metal surface, physically isolating it from the corrosive medium. researchgate.net This barrier effect is enhanced by the formation of a hydrophobic film, which repels water and other corrosive agents. researchgate.net

The electronic properties of the inhibitor molecule are crucial. The pyridine and phthalonitrile (B49051) moieties contribute to the molecule's ability to donate electrons to the metal surface, strengthening the adhesive bond. The sulfur atom in the thioether linkage is also a known anchoring group for corrosion inhibition on various metals.

Comparative Studies of Phthalonitrile Precursors versus Phthalocyanine Inhibitors

Both the phthalonitrile precursor and the resulting phthalocyanine can function as corrosion inhibitors, but their effectiveness can differ.

| Feature | This compound (Precursor) | Phthalocyanine Derivative (Product) |

| Molecular Size | Smaller | Larger, leading to greater surface coverage. nih.govijcsi.pro |

| Active Sites | N atoms in nitrile and pyridine, S atom, aromatic rings. nih.gov | Multiple N atoms in the macrocycle, central metal ion (if present), peripheral substituents. kfupm.edu.saelsevierpure.com |

| Adsorption | Can form a protective layer. | Planar structure promotes strong adsorption and a more ordered, dense protective film. ijcsi.pro |

| Inhibition Efficiency | Generally effective. | Often higher due to larger size and more robust film formation. nih.gov |

Phthalocyanines generally exhibit superior inhibition efficiency due to their larger size and planar structure, which allows for more effective surface coverage and the formation of a more stable and dense protective film. nih.govijcsi.pro However, the precursor molecule itself is also an effective inhibitor due to the presence of multiple active centers for adsorption. nih.gov

Advanced Optoelectronic Materials

The unique electronic and optical properties of phthalocyanines make them highly suitable for applications in advanced optoelectronic devices. The extensive π-conjugated system of the phthalocyanine macrocycle allows for efficient charge transport, while their strong absorption in the visible and near-infrared regions makes them ideal for light-harvesting applications.

Metallophthalocyanines derived from this compound can be utilized in organic field-effect transistors (OFETs), where they act as the active semiconductor layer. The charge carrier mobility in these materials, a key parameter for device performance, is influenced by the central metal ion and the peripheral substituents. researchgate.net The pyridin-2-ylthio group can affect the molecular packing in the solid state, which in turn impacts charge transport.

Furthermore, these materials can be incorporated into organic photovoltaic (OPV) cells as electron donors or acceptors. Their strong absorption of light leads to the generation of excitons (electron-hole pairs), which can then be separated at an interface to produce a photocurrent. The specific absorption and energy levels can be tuned by changing the central metal and the peripheral substituents, allowing for the optimization of device performance. The combination of a phthalocyanine with other materials, such as fullerenes, has been shown to create efficient near-infrared sensitive optoelectronic devices. researchgate.net

Infrared Absorbers

Phthalocyanines, which can be synthesized from phthalonitrile precursors, are well-known for their intense absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The incorporation of a thioether linkage at the periphery of the phthalocyanine macrocycle is a known strategy to red-shift the Q-band absorption to longer wavelengths. This effect is attributed to the electron-donating nature of the sulfur atom.

The synthesis of metal-free and metallophthalocyanines from 4-(pyridine-2-ylsulfanyl)phthalonitrile has been reported. researchgate.net These compounds exhibit a Q-band absorption that is shifted to longer wavelengths compared to unsubstituted phthalocyanines, suggesting their potential as NIR absorbers. This property is highly desirable for applications such as:

Optical limiting: Materials that can absorb intense laser radiation are crucial for protecting sensitive optical sensors and human eyes.

Thermal management: NIR absorbing coatings can be used for localized heating in various industrial processes.

Data storage: The absorption characteristics of these materials could be exploited in the development of optical recording media.

Further research into the specific absorption coefficients and damage thresholds of phthalocyanines derived from this compound is needed to fully assess their suitability for these applications.

Biluminescent Materials (Fluorescence and Persistent Phosphorescence)

The photophysical properties of phthalocyanines, including fluorescence and phosphorescence, are of great interest for various applications. The introduction of a pyridine ring and a thioether linkage can influence the excited state dynamics of the resulting phthalocyanine macrocycle. While detailed studies on the biluminescent properties of materials derived specifically from this compound are limited, some general observations can be made based on related compounds.

Phthalocyanines can exhibit fluorescence, and the quantum yield of this emission can be tuned by the central metal ion and peripheral substituents. For instance, zinc(II) phthalocyanines often show appreciable fluorescence. The presence of the pyridine moiety could potentially be quaternized to create cationic phthalocyanines, which may exhibit altered photophysical properties and solubility. researchgate.net

Persistent phosphorescence, or long-lasting emission after the removal of the excitation source, is a less common but highly sought-after property. This phenomenon is typically associated with the efficient population of a triplet excited state and slow non-radiative decay. While not explicitly reported for derivatives of this compound, the presence of heteroatoms like sulfur and the potential for heavy metal complexation could, in principle, enhance intersystem crossing and potentially lead to phosphorescence under specific conditions. Further investigations into the excited state lifetimes and emission characteristics at low temperatures are required to explore this possibility.

Materials for Organic Light-Emitting Diodes

The development of efficient and stable emitter materials is a key challenge in the field of organic light-emitting diodes (OLEDs). While there is no direct report on the use of this compound derivatives in OLEDs, some related pyridine-carbonitrile compounds have shown promise as thermally activated delayed fluorescence (TADF) emitters. rsc.org TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.

The donor-acceptor architecture is a common design strategy for TADF molecules. In this compound, the pyridine and phthalonitrile moieties could act as acceptor units, while the thioether linkage provides some degree of electronic communication. By incorporating suitable donor groups into the molecular structure, it might be possible to design novel TADF emitters based on this scaffold. However, this remains a hypothetical application that requires significant further research and molecular engineering.

Thermally Activated Conductivity Studies

The electrical properties of phthalonitrile-based polymers are of interest for applications in high-temperature electronics and antistatic coatings. The conductivity of these materials is typically low but can be influenced by the molecular structure and the presence of dopants. Thermally activated conductivity refers to a process where the electrical conductivity of a material increases with temperature as charge carriers are promoted to higher energy states.

While specific data on the thermally activated conductivity of polymers from this compound is not available, the introduction of the pyridine ring and the thioether linkage could influence the charge transport properties of the resulting polymer network. The lone pair of electrons on the sulfur and nitrogen atoms could potentially participate in charge delocalization, although the highly cross-linked nature of phthalonitrile polymers generally restricts charge carrier mobility. Further studies are needed to characterize the electrical properties of these materials and to understand the mechanisms of charge transport.

Polymer Science and Engineering

The synthesis and polymerization of phthalonitrile monomers are central to the development of high-performance thermosetting resins. The unique structure of this compound, with its combination of a reactive nitrile group, a flexible thioether linkage, and a coordinating pyridine ring, presents interesting possibilities in polymer science.

Phthalonitrile Resin Synthesis and Polymerization Mechanisms

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-nitrophthalonitrile (B195368) with pyridine-2-thiol (B7724439) in the presence of a base like potassium carbonate. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

The polymerization of phthalonitrile monomers proceeds via a complex, self-propagating, ring-forming process that results in a highly cross-linked network structure. The polymerization is typically initiated by the addition of a curing agent or by heating to high temperatures. The cyano groups trimerize to form triazine rings and tetramerize to form phthalocyanine macrocycles, which act as cross-linking points in the polymer network.

The presence of the pyridine ring in this compound can influence the polymerization process. The nitrogen atom of the pyridine can act as a Lewis base and potentially coordinate with metal-based catalysts or participate in the curing chemistry. The thioether linkage can impart flexibility to the resulting polymer, which may lead to improved processing characteristics and mechanical properties compared to more rigid phthalonitrile resins.

| Monomer Property | Value | Significance |

| Molecular Weight | 237.26 g/mol | Affects stoichiometry in polymer synthesis. |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. | Influences processing temperature of the resin. |

| Structure | Contains nitrile, pyridine, and thioether functional groups. | These groups determine the polymerization mechanism and final properties of the polymer. |

This table is based on the general properties of the specified compound.

Evaluation of Polymerization Catalysts

The choice of catalyst is crucial for controlling the curing process of phthalonitrile resins, as it affects the curing temperature, reaction rate, and the final properties of the polymer. Aromatic compounds containing amine groups, such as 4-(aminophenoxy)phthalonitrile (APPN), are widely used as catalysts for phthalonitrile polymerization. rsc.orgrsc.org These catalysts are effective but can lead to the release of ammonia (B1221849) during curing, which can create voids in the final product. rsc.org

An alternative catalyst, 1,3-diiminoisoindoline (B1677754) (1,3-DII), has been shown to effectively catalyze the polymerization of phthalonitrile resins at lower temperatures without the release of ammonia. rsc.org This suggests that 1,3-DII could be a promising catalyst for the polymerization of this compound, potentially leading to void-free polymers with improved mechanical integrity.

| Catalyst Type | Example | Advantages | Disadvantages |

| Aromatic Amines | 4-(aminophenoxy)phthalonitrile (APPN) | High catalytic performance. rsc.org | Can release ammonia, causing voids in the polymer. rsc.org |

| Imino-based | 1,3-diiminoisoindoline (1,3-DII) | Lower curing temperature, eliminates ammonia release. rsc.org | May have different reactivity with specific monomers. |

This table presents a general comparison of catalyst types for phthalonitrile resins.

Thermoset Formation and Curing Behavior

The conversion of the this compound (DPTP) monomer into a highly cross-linked, robust thermoset polymer is a critical step in harnessing its material potential. The curing process involves the polymerization of the terminal nitrile groups, which can be initiated thermally or by the addition of a curing agent.

A significant advantage of the DPTP monomer is its relatively low melting point of 61°C and a wide processing window of approximately 170-177°C. researchgate.netresearchgate.net This broad processing range facilitates easier and more versatile manufacturing of polymer components compared to many other high-performance phthalonitrile monomers that often have high melting points and narrow processing windows. researchgate.net

The curing behavior of DPTP has been systematically studied using various curing agents, including 4,4′-diaminodiphenyl ether (ODA), 4-(aminophenoxy)phthalonitrile (APPH), and 4-((8-aminonaphthalen-2-yl)oxy)phthalonitrile (ANP). researchgate.net Differential scanning calorimetry (DSC) studies reveal that the curing process is exothermic, with the curing peak temperature being dependent on the specific curing agent used. For instance, with a curing agent, exothermic peaks can be observed around 230-242°C, signaling the onset of the cross-linking reactions that lead to the formation of a durable thermoset network. researchgate.net The introduction of a pyridine ring and a flexible thioether bond in the monomer structure is instrumental in achieving these favorable processing characteristics. researchgate.net

Investigation of Thermal and Thermomechanical Properties of Resins

Resins derived from this compound exhibit outstanding thermal and thermomechanical properties, making them suitable for applications in high-temperature environments. The highly cross-linked aromatic structure formed during curing is the primary reason for this exceptional stability.

Thermogravimetric analysis (TGA) demonstrates the remarkable heat resistance of DPTP-based polymers. The temperature at which 5% weight loss (T₅%) occurs is approximately 460°C in a nitrogen atmosphere, indicating the polymer's ability to withstand extreme temperatures. researchgate.netresearchgate.net Dynamic mechanical analysis (DMA) further underscores the superior thermomechanical performance. The storage modulus, a measure of the material's stiffness, is reported to be as high as 3315 MPa at 50°C. researchgate.netresearchgate.net

The glass transition temperature (Tg), which marks the transition from a rigid to a more rubbery state, is a critical parameter for high-temperature polymers. For DPTP resins, the Tg can exceed 350°C, with some formulations showing a Tg of more than 400°C, particularly when cured with agents that increase the cross-linking density, such as those containing cyano groups. researchgate.net The choice of curing agent has a significant impact on the final thermomechanical properties of the polymer. For example, curing DPTP with the naphthalene-containing curing agent ANP has been shown to yield a polymer with a higher Tg compared to those cured with ODA or APPH. researchgate.net

Table 1: Thermal and Thermomechanical Properties of DPTP Resins with Different Curing Agents

| Curing Agent | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T₅%) (Nitrogen) | Storage Modulus at 50°C (MPa) |

|---|---|---|---|

| ODA | 234°C | ~460°C | 3315 |

| APPH | 280°C | ||

| ANP | >350°C |

Data sourced from Zhang et al. (2022). researchgate.net

Long-Term Stability and Environmental Durability of Polymer Materials

Beyond short-term thermal resistance, the long-term stability and environmental durability of a polymer are crucial for its practical application, especially in harsh operational conditions. Polymers derived from this compound have demonstrated exceptional long-term thermal stability, outperforming many commonly used high-performance polymers.

In an inert atmosphere, after being held at 300°C for 6 hours, DPTP polymers exhibit excellent weight retention. researchgate.net Even in an air atmosphere at the same temperature and duration, the polymers show remarkable stability, with weight retentions of 91.5% for the ODA-cured polymer, 95.0% for the APPH-cured polymer, and 96.1% for the ANP-cured polymer. researchgate.net This performance is superior to that of polyether ether ketone (PEEK), a well-established high-performance thermoplastic, which retains about 87.6% of its weight under the same conditions. In contrast, conventional polymers like epoxy and polypropylene (B1209903) show significantly lower stability. researchgate.net This superior long-term stability is attributed to the highly cross-linked and aromatic nature of the phthalonitrile network, which is enhanced by the presence of the pyridine ring. researchgate.net

Table 2: Long-Term Thermal Stability of DPTP Polymers and Other Common Polymers

| Polymer | Weight Retention at 300°C for 6h (Air) |

|---|---|

| DPTP-ANP | 96.1% |

| DPTP-APPH | 95.0% |

| DPTP-ODA | 91.5% |

| PEEK | 87.6% |

| Epoxy | 28.9% |

| PP | 4.4% |

Data sourced from Zhang et al. (2022). researchgate.net

Coordination Chemistry Applications

The presence of a pyridine nitrogen atom and two nitrile groups in this compound provides multiple coordination sites, making it an interesting building block for the synthesis of more complex ligands and their metal complexes.

Design of Expanded Ligands and Metalloligands

One of the most significant applications of phthalonitrile derivatives in coordination chemistry is their use as precursors to phthalocyanines, which are large, aromatic macrocycles. Through a process called cyclotetramerization, four molecules of a phthalonitrile derivative can react to form a phthalocyanine ring. When this reaction is carried out in the presence of a metal salt, a metallophthalocyanine is formed, where the metal ion is coordinated in the central cavity of the macrocycle.

This compound can be used to synthesize novel metal-free and metallophthalocyanines. nih.gov The cyclotetramerization can be performed in the presence of various divalent metal salts, such as those of zinc(II), copper(II), cobalt(II), and nickel(II), to yield the corresponding metallophthalocyanines. nih.gov These resulting metallophthalocyanines are essentially expanded metalloligands, where the core metal is strongly bound, and the peripheral pyridine groups can potentially coordinate to other metal centers, leading to the formation of multinuclear complexes or coordination polymers.

Conclusion and Future Research Directions

Summary of Key Findings on 4-(Pyridin-2-ylthio)phthalonitrile and its Derivatives

Research into this compound has primarily focused on its role as a versatile precursor for the synthesis of peripherally substituted phthalocyanines. The introduction of the pyridin-2-ylthio moiety onto the phthalonitrile (B49051) backbone is a strategic approach to modulate the electronic, photophysical, and electrochemical properties of the resulting phthalocyanine (B1677752) macrocycles.